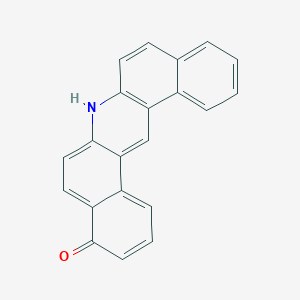

4-Hydroxydibenz(a,j)acridine

Description

Structure

3D Structure

Properties

CAS No. |

105467-67-2 |

|---|---|

Molecular Formula |

C21H13NO |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,9,11,15,17,19,21-decaen-8-one |

InChI |

InChI=1S/C21H13NO/c23-21-7-3-6-15-16(21)9-11-20-18(15)12-17-14-5-2-1-4-13(14)8-10-19(17)22-20/h1-12,22H |

InChI Key |

KLTMVHPZQSTVBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C5=CC=CC(=O)C5=CC=C4N3 |

Synonyms |

4-Hydroxydibenz(a,j)acridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Dibenz(a,j)acridine Core Structures

The construction of the dibenz(a,j)acridine nucleus can be achieved through various modern synthetic reactions that allow for the fusion of the requisite aromatic and heterocyclic rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the assembly of complex molecules like dibenz(a,j)acridines. A notable strategy involves a three-step synthesis that begins with regioselective Pd-catalyzed cross-coupling reactions on a 2,3,5,6-tetrachloropyridine (B1294921) starting material. researchgate.net This is followed by a subsequent Brønsted acid-mediated cycloisomerization to yield the final dibenz(a,j)acridine products in good yields. researchgate.net This method is versatile and allows for a broad range of substituents to be introduced onto the acridine (B1665455) core. researchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that has been successfully employed in the synthesis of acridine derivatives. researchgate.netrsc.orgthieme-connect.com This reaction facilitates the coupling of an amine with an aryl halide. For instance, fluorinated unsymmetrical acridines have been prepared through a tandem micellar Buchwald-Hartwig amination followed by an acid-promoted cyclization. researchgate.netthieme-connect.com This approach is noted for its efficiency and sustainability. researchgate.netthieme-connect.com A one-pot, two-stage synthetic route to 9-aminoacridines has also been developed, which involves a Buchwald-Hartwig coupling reaction followed by an acid-mediated cycloaromatization. arkat-usa.org This methodology has been applied to the synthesis of important scaffolds like 9-amino-6-chloro-2-methoxy acridine. arkat-usa.org The synthesis of various acridones, which can be precursors to acridines, has also been achieved through a palladium-catalyzed Buchwald-Hartwig amination that forms a six-membered ring. sorbonne-universite.fr

Table 1: Examples of Palladium-Catalyzed Reactions in Acridine Synthesis

| Reaction Type | Key Reagents/Catalysts | Application | Reference |

|---|---|---|---|

| Cross-Coupling/Cycloisomerization | Pd catalyst, 2,3,5,6-tetrachloropyridine, Brønsted acid | Synthesis of dibenzo[a,j]acridines | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/dppf, Kolliphor EL | Synthesis of fluorinated unsymmetrical acridines | researchgate.netthieme-connect.com |

| One-Pot Amination/Cycloaromatization | Pd(OAc)₂, rac-BINAP, BF₃·OEt₂ | Synthesis of 9-aminoacridines | arkat-usa.org |

| Intramolecular Amination | Pd catalyst, PtBu₃·HBF₄ | Synthesis of acridones | sorbonne-universite.fr |

Brønsted acids play a crucial role in the final ring-closing step of several synthetic routes to polycyclic aromatic nitrogen heterocycles, including dibenz(a,j)acridines. researchgate.netresearchgate.net A convenient synthesis of dibenzo[a,j]acridines utilizes a Brønsted acid-mediated cycloisomerization as the key final step following palladium-catalyzed cross-coupling reactions. researchgate.net This method is broadly applicable and provides the desired products in good yields. researchgate.net Specifically, the cyclization of 2,6-dialkynyl-3,5-diaryl pyridines, which are obtained through Pd-catalyzed cross-coupling, can be catalyzed by methanesulfonic acid (MsOH) to afford dibenzo[a,j]acridines. researchgate.net Triflic acid (TfOH) is another powerful Brønsted acid that has been shown to promote the cyclization of 1,2-diarylethenes and alkenyl-substituted nitrogen heterocycles to form polycyclic aromatic compounds. researchgate.net

The synthesis of the acridine nucleus has a long history with several classical named reactions, as well as more modern approaches that offer improved efficiency and substrate scope. wikipedia.orgresearchgate.net

The Bernthsen acridine synthesis is a classical method that involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride at high temperatures. rsc.orgwikipedia.orgpharmaguideline.com When formic acid is used, the parent acridine is formed. wikipedia.org Variations of this reaction using other carboxylic acids can produce 9-substituted acridines. wikipedia.orgpharmaguideline.com However, the harsh conditions of the Bernthsen reaction have led to its replacement by milder, modern methods. rsc.org A modification of the Bernthsen reaction uses p-toluenesulphonic acid (p-TSA) as a catalyst under microwave irradiation in a solventless reaction, offering a more environmentally benign approach. tandfonline.com

The Friedländer synthesis is another classical method that can be used to produce acridine derivatives. For example, 9-methylacridine (B196024) can be synthesized by treating the salt of anthranilic acid with cyclohexane-2-enone. pharmaguideline.commdpi.com

Other historical methods include the condensation of diphenylamine with chloroform (B151607) using aluminum chloride, and the heating of salicylaldehyde (B1680747) with aniline (B41778) and zinc chloride. wikipedia.org The Ullmann condensation of anilines with ortho-halogen-substituted benzoic acids to form N-phenyl anthranilic acids, followed by acid-induced ring-closure, is a classical route to acridones, which can then be reduced to acridines. sorbonne-universite.frmdpi.com

Modern synthetic strategies often rely on metal-catalyzed reactions, such as the palladium-catalyzed methods discussed previously, which offer greater flexibility and functional group tolerance. rsc.orgresearchgate.net

Regioselective Hydroxylation and Derivatization Approaches

The introduction of a hydroxyl group at a specific position on the dibenz(a,j)acridine scaffold, such as in the formation of 4-hydroxydibenz(a,j)acridine, requires regioselective chemical transformations.

The direct hydroxylation of aromatic C-H bonds is a challenging but highly desirable transformation in organic synthesis. Various methods have been developed to achieve this, often employing metal catalysts or strong oxidizing agents. For polycyclic aromatic hydrocarbons (PAHs), regioselective hydroxylation can be influenced by substituents already present on the aromatic rings. researchgate.net For instance, the oxidation of naphthalene (B1677914) with meta-chloroperbenzoic acid catalyzed by a manganese porphyrin complex shows regioselectivity dependent on the electronic nature of substituents. researchgate.net

In the context of heterocyclic aromatic hydrocarbons, cytochrome P450 enzymes can catalyze regioselective oxidation. nih.gov Studies on carbazole, a related nitrogen heterocycle, have shown that electrophilic addition by the enzyme is regioselective, leading to hydroxylated products. nih.gov While not specifically on dibenz(a,j)acridine, these studies provide insight into the principles of regioselective hydroxylation of complex aromatic systems.

The synthesis of specific hydroxylated derivatives of dibenz(a,j)acridine is often driven by the need to identify and characterize metabolites formed in biological systems. acs.orgtandfonline.com The metabolism of dibenz(a,j)acridine has been shown to produce phenolic compounds, including 3-hydroxy- and this compound. nih.govwho.int

The synthesis of these potential metabolites is crucial for their unequivocal identification. acs.orgnih.gov For example, the metabolism of dibenz(a,j)acridine in liver microsomal preparations from rats was investigated, and metabolites were identified by comparison with authentic synthetic standards. nih.gov Among the proven metabolites were 3-hydroxydibenz(a,j)acridine and this compound. nih.gov Similarly, studies in isolated perfused rabbit lungs identified a phenol (B47542) of dibenz(a,j)acridine as a major metabolite. nih.gov The synthesis of these phenolic derivatives allows for their use as reference compounds in metabolic and toxicological studies. acs.orgnih.govnih.gov

Stereoselective Synthesis of Hydroxylated Dibenz(a,j)acridine Analogs

The stereoselective synthesis of hydroxylated dibenz(a,j)acridine analogs is a specialized area of organic chemistry, driven by the need to investigate the specific biological activities of individual enantiomers. Research has primarily focused on obtaining enantiomerically pure forms of key metabolites, such as dihydrodiols, which are precursors to highly reactive diol epoxides. The strategies employed generally fall into two main categories: the resolution of racemic mixtures and, to a lesser extent, asymmetric synthesis.

One of the most documented approaches for obtaining enantiomerically pure hydroxylated dibenz(a,j)acridines involves the separation of racemic mixtures. This is particularly evident in the preparation of the enantiomers of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBAJAC-3,4-DHD), a major metabolite of dibenz(a,j)acridine. nih.gov The methodology relies on the formation of diastereomeric esters by reacting the racemic dihydrodiol with a chiral resolving agent.

A notable example is the use of (+)-endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (HCA). nih.gov The resulting diastereomeric esters possess different physical properties, which allows for their separation using techniques like high-performance liquid chromatography (HPLC). Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the dihydrodiol. The absolute configuration of the resulting enantiomers, such as trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine, has been determined by converting them into bis[p-(dimethylamino)benzoate] derivatives and analyzing the exciton (B1674681) coupling in their circular dichroism (CD) spectra. nih.gov

Another resolution technique that has been applied is chiral stationary-phase chromatography. This method was successfully used for the partial resolution of the enantiomers of dibenz(a,j)acridine 5,6-oxide. nih.gov The separated enantiomeric oxides can then be converted to other hydroxylated derivatives, providing a pathway to enantiomerically enriched compounds.

While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for related polycyclic aromatic hydrocarbons (PAHs) and azaarenes offer viable strategies. For instance, the Sharpless asymmetric dihydroxylation could be applied to a suitable unsaturated precursor of dibenz(a,j)acridine to introduce vicinal diols with high enantioselectivity. acs.org These diols could then be further elaborated to the desired hydroxylated analogs.

Furthermore, research on the stereoselective synthesis of derivatives of the related dibenz[c,h]acridine (B1219686) has demonstrated the successful preparation of enantiomerically pure bay-region diol epoxides. acs.org Such synthetic routes often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions. These established methods for related azaarenes provide a strong foundation for the development of stereoselective syntheses of hydroxylated dibenz(a,j)acridine analogs.

The synthesis of various potential metabolites of dibenz(a,j)acridine, including 3-hydroxy- and 4-hydroxydibenz[a,j]acridine, as well as the trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols, has been reported. researchgate.net These syntheses, while not always stereoselective in their initial steps, provide the racemic materials necessary for chiral resolution. For example, the trans-dihydrodiols can be prepared via a Prévost reaction on reduced intermediates, followed by the introduction of unsaturation and hydrolysis. researchgate.net

The following tables summarize the key findings from research into the stereoselective preparation and synthesis of hydroxylated dibenz(a,j)acridine derivatives.

Table 1: Chiral Resolution of Dibenz(a,j)acridine Derivatives

| Compound | Resolution Method | Chiral Reagent/Stationary Phase | Outcome | Reference |

|---|---|---|---|---|

| trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine | Diastereomeric Ester Formation and Separation | (+)-endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (HCA) | Separation of diastereomers, followed by hydrolysis to yield enantiomers. | nih.gov |

| dibenz(a,j)acridine 5,6-oxide | Chiral Stationary-Phase Chromatography | Not specified | Partial resolution of enantiomers. | nih.gov |

Table 2: Synthesis of Racemic Hydroxylated Dibenz(a,j)acridine Metabolites

| Compound | Synthetic Approach | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| trans-1,2-dihydro-1,2-dihydroxydibenz[a,j]acridine | Prévost reaction on reduced intermediates | Diacetoxy tetrahydro derivatives | researchgate.net |

| trans-3,4-dihydro-3,4-dihydroxydibenz[a,j]acridine | Prévost reaction on reduced intermediates | Diacetoxy tetrahydro derivatives | researchgate.net |

| trans-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine | Oxidation to quinone and subsequent reduction | cis-5,6-dihydro-5,6-dihydroxydibenz[a,j]acridine, 5,6-quinone | researchgate.net |

| 3-hydroxydibenz[a,j]acridine | Not detailed | Not detailed | researchgate.net |

| 4-hydroxydibenz[a,j]acridine | Not detailed | Not detailed | researchgate.net |

Metabolic Pathways and Biotransformation Studies

Primary Metabolism of Dibenz(a,j)acridine Leading to 4-Hydroxydibenz(a,j)acridine

The initial phase of Dibenz(a,j)acridine metabolism primarily involves oxidative processes aimed at increasing the compound's water solubility to facilitate excretion. A key step in this pathway is the introduction of hydroxyl groups onto the aromatic ring structure, leading to the formation of phenolic metabolites, including this compound.

This compound has been definitively identified as a metabolite of Dibenz(a,j)acridine in various in vitro systems. Studies utilizing liver microsomes from rats pretreated with 3-methylcholanthrene have demonstrated the formation of this compound. oup.com The identification was confirmed through the use of authentic synthetic standards and analytical techniques such as ultraviolet (UV) spectroscopy and mass spectrometry. oup.com In incubations with isolated rat hepatocytes, 4-hydroxy-DBAJAC, along with 3-hydroxy-DBAJAC, were found to be major organic solvent-soluble metabolites, both with and without enzymatic hydrolysis using β-glucuronidase/arylsulphatase. nih.gov

The primary metabolites of Dibenz(a,j)acridine identified in liver microsomal incubations are summarized below.

| Metabolite | Abbreviation | Metabolic Pathway |

|---|---|---|

| This compound | 4-HO-DBAJAC | Aromatic Hydroxylation |

| 3-Hydroxydibenz(a,j)acridine | 3-HO-DBAJAC | Aromatic Hydroxylation |

| trans-3,4-Dihydro-3,4-dihydroxydibenz(a,j)acridine | DBAJAC-3,4-DHD | Epoxidation followed by Hydrolysis |

| trans-5,6-Dihydro-5,6-dihydroxydibenz(a,j)acridine | DBAJAC-5,6-DHD | Epoxidation followed by Hydrolysis |

| Dibenz(a,j)acridine-5,6-oxide | DBAJAC-5,6-oxide | Epoxidation |

The enzymatic hydroxylation of C-H bonds by cytochrome P450 enzymes is a highly regio- and stereoselective process. nih.gov While specific stereochemical studies on the formation of this compound are not extensively detailed in the provided literature, the general mechanism of P450-catalyzed hydroxylation typically proceeds with retention of configuration at the reacting carbon. nih.gov For related polycyclic aromatic compounds, the stereochemistry of other metabolites, such as dihydrodiols, has been thoroughly investigated. For instance, the metabolism of 7-methylbenz[c]acridine by rat liver microsomes results in the formation of the 3(R),4(R)-enantiomer of the corresponding dihydrodiol with high enantiomeric purity. nih.gov Similarly, the metabolism of dibenz[a,h]acridine produces major dihydrodiol metabolites that are predominantly R,R-enantiomers. nih.gov These findings highlight the stereoselective nature of the enzymatic systems involved, a principle that would also apply to the formation of phenolic metabolites like this compound.

Secondary Metabolism and Conjugation Reactions of Dibenz(a,j)acridine Metabolites

Following primary hydroxylation, the metabolites of Dibenz(a,j)acridine, including this compound, can undergo further metabolic transformations. These secondary pathways include additional oxidation reactions and conjugation with endogenous molecules, which generally serve to further increase water solubility and facilitate elimination from the body.

In addition to direct hydroxylation to form phenols, the metabolism of Dibenz(a,j)acridine proceeds through the formation of arene oxides, which are then hydrolyzed by epoxide hydrolase to yield trans-dihydrodiols. hyphadiscovery.com Key metabolites identified through this pathway include trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (DBAJAC-3,4-DHD) and trans-5,6-dihydro-5,6-dihydroxydibenz(a,j)acridine. oup.com The 3,4-dihydrodiol is considered a major metabolite. oup.comnih.gov These dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides. oup.comnih.gov The formation of bay-region diol epoxides is considered a critical activation step for many polycyclic aromatic carcinogens. nih.govresearchgate.net Evidence from metabolic studies of Dibenz(a,j)acridine suggests the formation of diol epoxides as secondary metabolites. oup.com

Hydroxylated metabolites such as this compound are substrates for phase II conjugation reactions. The principal pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.gov These reactions involve the covalent attachment of a glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of the metabolite. This process significantly increases the water solubility and anionic character of the compounds, promoting their excretion in bile and urine. nih.gov Studies on rat hepatocytes have shown that the metabolism of Dibenz(a,j)acridine readily produces water-soluble conjugates. nih.gov The presence of phenolic metabolites like 4-hydroxy-DBAJAC in hepatocyte incubations after treatment with β-glucuronidase and arylsulfatase confirms that these compounds undergo extensive glucuronidation and/or sulfation. nih.gov Glucuronidation is a common pathway for detoxifying reactive metabolites of various carcinogens. researchgate.netnih.gov

Comparative Metabolic Studies with Related N-Heterocyclic Aromatic Compounds

The metabolic profile of dibenz(a,j)acridine, the parent compound of this compound, has been compared with other N-heterocyclic aromatic compounds to understand the influence of chemical structure on biotransformation pathways. These studies often utilize in vitro models, such as liver microsomes, and expressed human cytochrome P450 (CYP) enzymes to elucidate the specific enzymes involved and the resulting metabolites.

Research has focused on comparing the metabolism of dibenz(a,j)acridine with compounds like 7-methylbenz(c)acridine and dibenz(a,h)acridine. nih.govnih.gov These comparisons highlight differences in regioselectivity and stereoselectivity of the metabolizing enzymes, which are crucial for determining the ultimate carcinogenic potential of these compounds.

Comparative Metabolism with 7-methylbenz(c)acridine

Studies involving expressed human cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP3A4, and CYP3A5) have revealed significant differences in the metabolic pathways of dibenz(a,j)acridine and 7-methylbenz(c)acridine. nih.gov While both are polycyclic aza-aromatic hydrocarbons, the position of the nitrogen atom and other structural features influence which enzymes are most active and the types of metabolites that are formed.

For dibenz(a,j)acridine, CYP3A4 shows the highest relative abundance in forming the putative proximate carcinogen, the 3,4-dihydrodiol. In contrast, CYP1A2 is most regioselective for K-region (5,6-) oxidation. nih.gov This is different from 7-methylbenz(c)acridine, where CYP1A2 is most regioselective for the production of its proximate carcinogen (the 3,4-dihydrodiol), and CYP3A4 displays the highest regioselectivity for K-region oxidation. nih.gov

The stereoselectivity of the enzymatic reactions also differs. The K-region dihydrodiol of dibenz(a,j)acridine is formed by CYP1A1 and CYP1A2 as the R,R isomer with high optical purity. Conversely, the K-region dihydrodiols of 7-methylbenz(c)acridine are formed with no stereoselectivity, except with CYP1A2 which favors the S,S isomer. nih.gov

Table 1: Regioselectivity of Human Cytochrome P450 Enzymes in the Metabolism of Dibenz(a,j)acridine and 7-methylbenz(c)acridine nih.gov

| Compound | P450 Enzyme | Primary Site of Oxidation |

| Dibenz(a,j)acridine | CYP3A4 | Bay-region (3,4-position) |

| CYP1A2 | K-region (5,6-position) | |

| 7-methylbenz(c)acridine | CYP1A2 | Bay-region (3,4-position) |

| CYP3A4 | K-region (5,6-position) |

Comparative Metabolism with Dibenz(a,h)acridine

Comparative studies have also been conducted with dibenz(a,h)acridine, another aza-polynuclear aromatic hydrocarbon with two nonidentical bay regions. nih.gov Research using recombinant human CYP1A1, CYP1B1, and CYP3A4, as well as rat CYP1A1, has shown that human CYP1A1 is the most effective in metabolizing dibenz(a,h)acridine, followed by CYP1B1 and CYP3A4. nih.gov

The major metabolites of dibenz(a,h)acridine produced by human CYP1A1 and CYP1B1 are the dihydrodiols with a bay region double bond: DB[a,h]ACR-3,4-diol and DB[a,h]ACR-10,11-diol (the putative proximate carcinogen). nih.gov Human CYP1A1 produces a higher proportion of the 10,11-diol, while CYP1B1 produces a much greater proportion of the 3,4-diol. This indicates a dramatic difference in the regiospecific metabolism between these two human P450 enzymes. nih.gov

In contrast to the findings with human enzymes, rat CYP1A1 showed no regioselectivity in the metabolism of dibenz(a,h)acridine, producing nearly equal proportions of the 10,11-diol and the 3,4-diol. nih.gov However, despite these differences in regioselectivity, both human and rat CYP1A1 enzymes showed similar stereoselectivity, primarily producing the R,R enantiomers of the dihydrodiols. nih.gov

Table 2: Major Metabolites of Dibenz(a,h)acridine Formed by Human Cytochrome P450 Enzymes nih.gov

| P450 Enzyme | Major Metabolite(s) |

| Human CYP1A1 | DB[a,h]ACR-10,11-diol (higher proportion) DB[a,h]ACR-3,4-diol |

| Human CYP1B1 | DB[a,h]ACR-3,4-diol (higher proportion) DB[a,h]ACR-10,11-diol |

These comparative studies are essential for understanding the structure-activity relationships in the metabolic activation of N-heterocyclic aromatic compounds. The differences in enzyme selectivity and the resulting metabolite profiles can have significant implications for the biological activity and carcinogenic potential of these compounds and their metabolites, including this compound.

Mechanistic Investigations of Biological Interactions in Vitro Models

Interactions with Nucleic Acids: DNA Intercalation and Binding Dynamics

The planar, polyaromatic structure of the acridine (B1665455) nucleus is a key determinant of its biological activity, enabling it to interact directly with DNA. encyclopedia.pubceon.rs This interaction is a critical event that can disrupt normal cellular processes like replication and transcription. mdpi.com

The primary mode of interaction between acridine derivatives and DNA is intercalation. ceon.rs This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. encyclopedia.pub This interaction is stabilized by non-covalent forces, primarily π-π stacking between the aromatic chromophore of the acridine and the DNA base pairs. mdpi.com

Spectroscopic methods are commonly employed to characterize these binding events. For instance, UV-Vis absorption spectroscopy often reveals hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum upon DNA binding, which are characteristic hallmarks of intercalation. mdpi.com The magnitude of these spectral changes can provide insights into the strength of the interaction.

Beyond simple intercalation, acridine derivatives can exhibit more complex binding behaviors, including external or groove binding, which are largely influenced by the nature and position of substituents on the acridine core. mdpi.com The presence of side chains can provide additional points of contact with the DNA grooves, enhancing binding affinity and conferring a degree of sequence selectivity. encyclopedia.pub

The addition of functional groups, such as hydroxyl (-OH) groups, to the acridine scaffold can significantly modulate its DNA binding properties. Research on acridine-thiosemicarbazone derivatives has shown that hydroxylated compounds exhibit greater hypochromic effects compared to their non-hydroxylated counterparts, suggesting that the presence of a para-hydroxyl group can potentiate the interactions between the molecule and DNA. mdpi.com This enhanced interaction may be attributed to the potential for hydrogen bond formation between the hydroxyl group and the phosphate (B84403) backbone or bases of DNA.

The synthesis of various poly-hydroxyl functionalized acridine derivatives has been explored, indicating the chemical tractability of modifying the acridine core with these groups. researchgate.net While the primary focus of that particular study was on enzyme inhibition, it underscores the interest in how hydroxylation affects the biological activity of acridines. The specific impact of the C-4 hydroxyl group on the dibenz(a,j)acridine skeleton on DNA binding affinity and sequence specificity remains an area for more targeted investigation.

| Compound | Key Substituent | Binding Constant (Kb) (M-1) | Hypochromism (%) |

|---|---|---|---|

| CL-07 | m-hydroxyl | 4.51 × 104 | 25.52 |

| DL-08 | p-hydroxyl | 1.73 × 104 | 14.79 |

| DL-01 | Unsubstituted | 0.75 × 104 | N/A |

| Ethidium Bromide | Reference Intercalator | 5.56 × 104 | N/A |

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the structural basis of acridine-DNA interactions at an atomic level. rsc.orgresearchgate.net These in silico studies complement experimental data by providing detailed models of the binding geometry and identifying key intermolecular interactions. ceon.rs

Molecular docking can predict the preferred binding mode (e.g., intercalation vs. minor groove binding) and orientation of the acridine derivative within a specific DNA sequence. nih.gov MD simulations can then be used to assess the stability of the docked complex over time and to characterize the dynamic nature of the interaction. researchgate.netrsc.org These simulations can reveal crucial hydrogen bonds and van der Waals contacts that stabilize the complex and provide calculations of binding free energies (e.g., via MM-PBSA/GBSA methods), which correlate with experimentally determined binding affinities. nih.gov Although specific molecular models for 4-Hydroxydibenz(a,j)acridine are not prominently available, the general methodology has been widely applied to understand how substituents on the acridine ring influence DNA recognition and binding stability. researchgate.net

Modulation of Enzymatic Activity by Hydroxylated Acridines

Acridine derivatives are known to target and inhibit the function of various critical cellular enzymes. This inhibition is a key mechanism contributing to their biological effects.

DNA topoisomerase IIα (Topo IIα) is a vital enzyme that manages DNA topology during replication and transcription. It is a well-established target for numerous anticancer agents, including several acridine derivatives. nih.govrsc.org Acridines can inhibit Topo IIα through two primary mechanisms:

Topoisomerase Poisons: These agents stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to a cleaved DNA strand. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA break, leading to the accumulation of permanent double-strand breaks and triggering apoptosis. The classic acridine derivative amsacrine (B1665488) is a Topo II poison. biomedpharmajournal.org

Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle without trapping the cleavage complex. mdpi.com Inhibition can occur by preventing the enzyme from binding to DNA, blocking its ATP-binding site, or inhibiting other conformational changes necessary for its function. mdpi.com

Hydroxylation can play a critical role in the inhibitory activity and mechanism. A study of acridone (B373769) derivatives reported that a 7-hydroxy substituted compound was capable of inhibiting Topo IIα. mdpi.com Furthermore, research on other heterocyclic inhibitors has demonstrated that the specific placement of hydroxyl substituents can profoundly alter the mechanism of action, switching a compound from a catalytic inhibitor to a poison. acs.org This highlights the potential for the 4-hydroxy group on the dibenz(a,j)acridine scaffold to significantly influence its interaction with Topo IIα.

| Compound Type | Mechanism | Key Structural Features | Reference |

|---|---|---|---|

| Amsacrine | Poison | 9-anilinoacridine | nih.govbiomedpharmajournal.org |

| Acridine-thiosemicarbazones | Catalytic Inhibitor | Inhibited DNA relaxation at 100 µM | nih.gov |

| 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one | Inhibitor | Hydroxyacridone derivative | mdpi.com |

| Pyridine-based inhibitors | Poison vs. Catalytic | Disposition of hydroxyl groups determines mechanism | acs.org |

Beyond topoisomerases, acridine derivatives have been shown to inhibit other classes of enzymes, including protein kinases and hydrolases.

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. Various acridine and acridone derivatives have been identified as potent kinase inhibitors. Specific targets include DYRK1A, CLK1, GSK3, CDK1, CDK5, Haspin, and DYRK2. rsc.orgnih.gov For instance, a high-throughput screen identified an acridine analog as a potent inhibitor of haspin kinase, and subsequent optimization led to derivatives with high selectivity. nih.gov Substituted acridones have also been developed as inhibitors of microtubule affinity-regulating kinase 4 (MARK4). acs.org

Hydrolase Inhibition: Acridines have been investigated as inhibitors of hydrolases, such as acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. rsc.org In a different context, a study focused on developing antidiabetic agents found that novel poly-hydroxyl functionalized acridine derivatives were effective inhibitors of the hydrolases α-glucosidase and α-amylase. researchgate.net This finding directly demonstrates that hydroxylated acridines can be designed to target and inhibit specific hydrolases.

Molecular-Level Insights into Cellular Processes in Vitro

The biological activity of acridine derivatives is fundamentally linked to their planar, polyaromatic structure, which facilitates non-covalent interactions with cellular macromolecules. The primary mechanisms of action, particularly concerning their effects on cellular growth and antimicrobial properties, revolve around their ability to interfere with DNA structure and function.

The anticancer and cytotoxic properties of many acridine compounds are attributed to their ability to disrupt DNA replication and, consequently, halt cellular proliferation. This interference typically occurs through two primary, often interconnected, mechanisms: DNA intercalation and the inhibition of topoisomerase enzymes. researchgate.netfarmaciajournal.com

DNA Intercalation: The planar nature of the acridine ring system allows these molecules to insert themselves between the base pairs of the DNA double helix. researchgate.netresearchgate.net This process, known as intercalation, distorts the helical structure, leading to significant changes in the DNA's secondary structure. farmaciajournal.com This structural disruption can interfere with the binding of DNA polymerases and other proteins essential for replication and transcription, ultimately leading to cell death. researchgate.netresearchgate.net

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands. Acridine derivatives are well-documented inhibitors of both topoisomerase I (which creates single-strand breaks) and topoisomerase II (which creates double-strand breaks). farmaciajournal.comeco-vector.comceon.rs By stabilizing the transient complex formed between the topoisomerase enzyme and the cleaved DNA, these inhibitors prevent the re-ligation of the DNA strand. mdpi.com This leads to an accumulation of permanent DNA strand breaks, triggering cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov For instance, certain substituted 9-aminoacridines have been shown to induce a G1-S phase arrest in pancreatic cancer cells by catalytically inhibiting topoisomerase II. nih.govcapes.gov.br

In the context of dibenz[a,j]acridine (B14077), the parent compound of this compound, its mutagenic and carcinogenic effects are linked to its metabolic activation. While dibenz[a,j]acridine itself shows moderate cytotoxicity, its metabolites, particularly the "bay-region" diol epoxides like anti-DBAJAC 3,4-diol 1,2-epoxide, are potent mutagens. who.intnih.gov These reactive metabolites form covalent adducts with DNA, leading to replication errors and mutations. iarc.fr

Conversely, studies on 4-hydroxydibenz[a,j]acridine, a known metabolite of dibenz[a,j]acridine, have shown it to be non-mutagenic in both bacterial (Salmonella typhimurium) and mammalian (V79 Chinese hamster) cell assays. nih.govnih.gov This suggests that the 4-hydroxy metabolite may represent a detoxification product rather than a proximate or ultimate carcinogen. The primary mechanism for the antiproliferative effects observed with the parent compound appears to stem from its metabolism to highly reactive diol epoxides, not from the direct action of the 4-hydroxy derivative.

Table 1: In Vitro Mutagenicity of Dibenz[a,j]acridine and its Derivatives

| Compound | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Dibenz[a,j]acridine (DBAJAC) | V79 Chinese Hamster Cells | Required | Moderately Cytotoxic | who.int |

| 4-Hydroxydibenz[a,j]acridine | S. typhimurium TA100 & V79 Cells | With and Without S9 Mix | Not Mutagenic | nih.govnih.gov |

| 6-Hydroxydibenz[a,j]acridine | S. typhimurium TA100 & V79 Cells | With and Without S9 Mix | Not Mutagenic | nih.gov |

| DBAJAC 3,4-dihydrodiol | S. typhimurium TA100 & V79 Cells | Required | Highly Mutagenic | nih.govnih.gov |

The use of acridine derivatives as antimicrobial agents predates their investigation as anticancer drugs, with compounds like proflavine (B1679165) being used as topical antiseptics. ceon.rs The fundamental mechanism underlying their antibacterial and antifungal activity is largely the same as that for their antiproliferative effects: interference with nucleic acids. farmaciajournal.com

The primary mode of antimicrobial action is DNA intercalation. ceon.rs By inserting into the bacterial or fungal DNA, acridine compounds disrupt the normal functioning of the genetic material, inhibiting both DNA replication and transcription. farmaciajournal.com This leads to the cessation of protein synthesis and other vital cellular processes, ultimately resulting in cell death. This broad-spectrum mechanism affects a range of microorganisms. For example, various acridine derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net

While specific studies on the antimicrobial action of this compound are not available, the established mechanism for the acridine class suggests that any potential activity would likely stem from its ability to interact with microbial DNA. The efficacy of this interaction would depend on factors such as the compound's ability to penetrate the microbial cell wall and membrane, as well as its specific binding affinity for the target DNA.

Table 2: General Antimicrobial Mechanisms of Acridine Derivatives

| Mechanism | Description | Cellular Consequence | Target Organisms (General) | Reference |

|---|---|---|---|---|

| DNA Intercalation | The planar acridine ring inserts between DNA base pairs, distorting the double helix. | Inhibition of DNA replication and transcription, leading to cessation of protein synthesis. | Gram-positive and Gram-negative bacteria, Fungi. | farmaciajournal.comceon.rs |

| Topoisomerase Inhibition | Stabilization of the enzyme-DNA complex, preventing DNA strand re-ligation and causing permanent strand breaks. | Disruption of DNA topology management, leading to cell death. | Bacteria, Fungi. | ceon.rs |

Advanced Spectroscopic and Computational Analyses

Vibrational Spectroscopy of 4-Hydroxydibenz(a,j)acridine and Analogs

Vibrational spectroscopy, encompassing mid-infrared and Raman techniques, serves as a powerful tool for the structural identification of polycyclic aromatic hydrocarbon (PAH) metabolites. The correlation of experimentally obtained spectra with theoretical models derived from Density Functional Theory (DFT) provides a robust methodology for assigning specific vibrational modes.

Mid-Infrared Spectral Characterization and Band Assignments

The experimental mid-infrared (mid-IR) spectrum of this compound, like other hydroxylated PAHs, is characterized by distinct absorption bands corresponding to specific molecular vibrations. While detailed spectral data for this specific compound is not extensively published, the characterization of analogous structures allows for the prediction of key spectral features.

The process involves recording Fourier Transform Infrared (FT-IR) spectra of the purified compound. science.gov The resulting spectrum would exhibit characteristic bands for O-H stretching of the phenolic group, C-H stretching in the aromatic rings, C=C and C=N stretching vibrations within the fused ring system, and various in-plane and out-of-plane C-H bending modes. ahievran.edu.trmdpi.com The assignment of these bands is often complex due to the large number of atoms and the low symmetry of the molecule. Definitive assignments rely on computational analysis, as described in the following section. For related azaarenes and their metabolites, spectroscopic techniques including HPLC-UV, fluorescence, and mass spectrometry have been pivotal in their identification and structural proof. nih.govwho.int

Correlation of Experimental and Theoretical (Density Functional Theory) Spectra

A powerful approach for the unambiguous assignment of vibrational bands is the correlation of experimental FT-IR and Raman spectra with quantum chemical calculations. ahievran.edu.tr Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), has become a standard method for predicting the vibrational frequencies and intensities of complex molecules. science.govahievran.edu.trmdpi.com

The methodology involves several steps:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. science.gov

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled using empirical factors to improve agreement with experiment. mdpi.com

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for a precise and quantitative assignment of each spectral band. ahievran.edu.tr

This combined experimental and theoretical approach has been successfully applied to numerous complex heterocyclic molecules, providing detailed and reliable vibrational assignments. science.govahievran.edu.tr

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry provides essential tools for understanding the electronic properties that govern the reactivity and biological activity of molecules like this compound. mdpi.com Calculations of ionization potential, electron affinity, and frontier molecular orbitals help explain its behavior as a metabolic product.

Determination of Ionization Potentials and Electron Affinities

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental descriptors of chemical reactivity. For PAHs and their aza-analogs, these values indicate their propensity to undergo one-electron oxidation or reduction, which are key steps in certain metabolic activation pathways. acs.org

These properties can be determined experimentally or calculated using ab initio and DFT methods. cdnsciencepub.comaip.orgresearchgate.net The ΔSCF method, which calculates the energy difference between the neutral molecule and its corresponding ion, is a common computational approach. aip.org

While specific calculated values for this compound are not prominent in the literature, data for related acridine (B1665455) compounds provide valuable context. Studies have shown that acridines possess relatively high ionization potentials (in the range of 7.8–8.1 eV), suggesting they are less susceptible to activation via one-electron oxidation compared to other N-heterocyclic aromatics like carbazoles. acs.org The parent compound, dibenz[a,j]acridine (B14077), has an estimated IP of approximately 8.0 eV, consistent with its activation occurring through monooxygenation rather than direct electron loss. acs.org The electron affinity for the parent acridine has been experimentally measured to be approximately 0.88 eV (20.3 kcal/mol). cdnsciencepub.comcdnsciencepub.com The introduction of a hydroxyl group is expected to modulate these values.

Table 1: Experimental Ionization Potential and Electron Affinity for Related Aromatic Compounds

| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Reference |

|---|---|---|---|

| Acridine | ~7.8 - 8.1 | 0.88 | acs.org, cdnsciencepub.com |

| Dibenz[a,j]acridine | ~8.0 | Not Reported | acs.org |

| Phenazine | Not Reported | 1.28 | cdnsciencepub.com |

| Quinoline (B57606) | Not Reported | <0.55 | cdnsciencepub.com |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

According to frontier molecular orbital (FMO) theory, the reactivity of a molecule is largely governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chimicatechnoacta.ru The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a larger gap generally implies lower reactivity. chimicatechnoacta.ruresearchgate.net

Experimental evidence shows that this compound is not mutagenic in standard assays, in stark contrast to other metabolites like trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (DBA-3,4-DHD), which is a known proximate carcinogen. acs.orgnih.gov This suggests that 4-hydroxylation is a detoxification pathway. From a quantum chemical perspective, this low reactivity implies that this compound possesses a relatively large HOMO-LUMO energy gap, rendering it more stable and less likely to react with biological macromolecules. In contrast, the precursors to the ultimate carcinogenic diol-epoxides would have electronic structures (e.g., smaller energy gaps) that favor further metabolic activation. researchgate.netmuni.cz

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify these concepts.

Table 2: Key Quantum Chemical Reactivity Indices

| Reactivity Index | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution; proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Formulas are based on Koopmans' theorem approximations (I ≈ -EHOMO, A ≈ -ELUMO).

A higher value for chemical hardness (η) and a lower value for softness (S) for this compound would be consistent with its observed chemical stability and lack of genotoxicity. chimicatechnoacta.ru

Modeling of Reaction Pathways and Transition States in Hydroxylation

The formation of this compound from its parent compound is an enzymatic process catalyzed by the Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. iarc.fr This reaction involves the direct oxidation of a C-H bond on the aromatic ring.

Modeling the precise reaction pathway and the associated transition states (TS) is a complex task that requires high-level quantum chemical calculations. rsc.org While a specific computational study on the hydroxylation of dibenz(a,j)acridine at the 4-position is not available, the general methodology is well-established from studies on other enzyme-catalyzed hydroxylation reactions, such as that by phenylalanine hydroxylase (PAH). researchgate.netresearchgate.net

The computational modeling approach would involve:

Building an Active Site Model: A model of the CYP active species, typically a high-valent iron-oxo complex (Compound I), is constructed.

Docking the Substrate: The substrate, dibenz(a,j)acridine, is placed within the active site model in an orientation that favors attack at the C4-position.

Mapping the Potential Energy Surface: DFT calculations are used to map the reaction coordinate for hydrogen atom abstraction from the substrate by the iron-oxo species, followed by hydroxyl radical rebound, to form the hydroxylated product.

Locating the Transition State: The geometry and energy of the transition state for the rate-determining step (typically hydrogen abstraction) are calculated.

These models provide critical insights into the reaction's feasibility, energetics, and the factors controlling its regioselectivity (i.e., why hydroxylation occurs at the 4-position versus other sites). researchgate.netresearchgate.net

Advanced Structural Elucidation Techniques (e.g., Circular Dichroism for Stereochemistry)

The definitive structural elucidation of complex polycyclic aromatic compounds and their metabolites often requires sophisticated analytical methods that extend beyond standard spectroscopic techniques like NMR and mass spectrometry. For molecules with stereocenters, determining the absolute configuration is critical, as different enantiomers or diastereomers can exhibit vastly different biological activities. While this compound is an achiral molecule, its metabolic precursors and related derivatives, such as the dihydrodiols of dibenz(a,j)acridine, are chiral. nih.gov Advanced techniques, particularly chiroptical spectroscopy combined with computational analysis, are indispensable for assigning their precise three-dimensional structures.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of atoms. In the context of dibenz(a,j)acridine derivatives, CD spectroscopy has been instrumental in determining the absolute configuration of key metabolites.

A notable application involves the stereochemical assignment of the enantiomers of trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine, a major metabolite of the parent carcinogen, dibenz[a,j]acridine. nih.govresearchgate.net Researchers established the absolute configuration of the (+)-3,4-dihydrodiol enantiomer through the application of the exciton (B1674681) chirality method. nih.gov This involved a specific chemical derivatization to introduce chromophores suitable for exciton coupling analysis.

Research Findings:

Derivatization: The absolute configuration of trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine was determined by converting it into its bis[p-(dimethylamino)benzoate] derivative. nih.gov

Exciton Coupling: The introduction of the p-(dimethylamino)benzoate groups, which have strong UV absorption, allows for through-space electronic interaction between them. The nature of this interaction, observed as a characteristic split CD signal (a "couplet"), is directly dependent on the dihedral angle between the two chromophores.

Spectral Analysis: The observed exciton coupling in the circular dichroic spectrum of the derivative allowed for the unambiguous assignment of the absolute stereochemistry at the C-3 and C-4 positions. nih.gov The analysis of CD spectra was also crucial in providing structural evidence for other metabolites, such as implying an (8R,9S)-epoxide as the precursor for certain tetrols formed from dibenz[c,h]acridine (B1219686), a related compound. who.intnih.gov

The principles guiding the use of CD with the exciton chirality method are summarized in the table below.

| Parameter | Description | Application in Study |

| Technique | Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light to determine stereochemistry. |

| Method | Exciton Chirality Method | Relates the sign of the CD couplet to the helicity (chirality) of two interacting chromophores. |

| Requirement | Chemical Derivatization | The target molecule, trans-3,4-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine, was derivatized to introduce p-(dimethylamino)benzoate chromophores. nih.gov |

| Observation | Exciton-Coupled CD Spectrum | The interaction between the two benzoate (B1203000) chromophores produces a characteristic split signal (couplet) in the CD spectrum. nih.gov |

| Interpretation | Correlation of Sign and Structure | A positive exciton chirality (positive first Cotton effect, negative second) corresponds to a right-handed screw-sense orientation of the electric transition dipoles, allowing for the assignment of absolute configuration. |

| Outcome | Unambiguous Stereochemical Assignment | The absolute configuration of the (+)-enantiomer was determined to be 3(R),4(R). nih.gov |

Integration of Computational Analysis

Modern structural elucidation workflows frequently combine experimental chiroptical data with quantum mechanical calculations for greater accuracy and confidence in stereochemical assignments. nih.govnih.gov Although specific computational studies on this compound itself are not detailed in the reviewed literature, the established methodology is broadly applicable to its chiral derivatives. nih.gov

This approach typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule using molecular mechanics or other methods.

Quantum Mechanical Calculations: For each stable conformer, properties such as energy, rotational strengths, and theoretical CD spectra are calculated, often using Density Functional Theory (DFT). nih.gov

Spectral Comparison: The calculated, Boltzmann-averaged spectrum is compared with the experimental CD spectrum. A good match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for its confident assignment. nih.gov

This combination of experimental spectroscopy and theoretical calculation provides a powerful tool for solving complex stereochemical problems in natural products and metabolite chemistry. nih.gov

| Step | Computational Method | Purpose |

| 1 | Molecular Mechanics (e.g., MMFF) / Ab initio methods | Perform a systematic search for all possible stable 3D conformations of the molecule. |

| 2 | Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Optimize the geometry of each conformer and calculate its thermodynamic stability and theoretical CD spectrum. nih.gov |

| 3 | Boltzmann Averaging | Combine the calculated spectra of individual conformers based on their predicted relative population at a given temperature to generate a final theoretical spectrum for a specific stereoisomer. |

| 4 | Spectral Correlation | Compare the final theoretical CD spectrum with the experimentally measured spectrum to assign the absolute configuration. |

Future Research Trajectories for 4 Hydroxydibenz A,j Acridine

Development of More Efficient and Stereoselective Synthetic Routes

The translation of a promising compound from laboratory-scale synthesis to a viable drug candidate hinges on the availability of efficient and scalable synthetic methods. Current routes to the dibenz(a,j)acridine scaffold can be multi-step and low-yielding. Future research must focus on developing more streamlined and cost-effective synthetic strategies.

A significant challenge in medicinal chemistry is controlling stereochemistry, as different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. The development of stereoselective or asymmetric synthetic routes is therefore a high-priority research goal. This would allow for the direct synthesis of a single, desired enantiomer of 4-Hydroxydibenz(a,j)acridine, eliminating the need for inefficient chiral separation of a racemic mixture.

| Synthetic Approach | Key Advantages | Future Goal for this compound |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope. researchgate.netresearchgate.net | Optimization for direct and high-yield synthesis of the 4-hydroxy derivative. |

| Brønsted Acid-Mediated Cyclization | Efficient ring formation. researchgate.net | Integration into a one-pot or tandem reaction sequence. |

| Asymmetric Catalysis | Direct access to enantiomerically pure compounds. | Development of a catalytic system for the stereoselective synthesis of a single enantiomer. |

In-Depth Elucidation of Metabolic Fates and Subsequent Biotransformations

Understanding how a compound is metabolized by the body is critical for predicting its efficacy, duration of action, and potential for toxicity. For this compound, a thorough investigation of its metabolic pathways is a crucial next step. As a polycyclic aromatic hydrocarbon (PAH), it is likely metabolized by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. uv.esiarc.fr

Studies on the parent compound, dibenz(a,j)acridine, have shown that metabolism can occur at various positions on the ring system. In rabbit lung preparations and rodent liver microsomes, metabolites included various dihydrodiols, oxides, and phenols, such as 3-hydroxydibenz(a,j)acridine and this compound. nih.govnih.gov The formation of diol epoxides is of particular concern, as these metabolites are often the ultimate carcinogenic species for many PAHs. nih.gov

Future research must systematically identify the metabolites of this compound using modern analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov It is essential to determine whether the primary metabolic pathways lead to detoxification and excretion or to bioactivation, which generates reactive intermediates that can covalently bind to cellular macromolecules like DNA, a key event in chemical carcinogenesis. uv.esiarc.fr These studies should be conducted in various in vitro systems (e.g., liver microsomes, hepatocytes) from different species, including humans, to assess inter-species differences. nih.gov

Comprehensive Mechanistic Characterization of Novel Biological Targets

Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action. The planar aromatic structure of acridine (B1665455) derivatives allows them to interact with DNA, typically through intercalation between base pairs. mdpi.comceon.rs This interaction can inhibit the function of enzymes that act on DNA, such as topoisomerases, which is a common mechanism for anticancer drugs. ceon.rsresearchgate.net

Future work should go beyond the assumption of DNA intercalation and employ unbiased, large-scale screening methods to identify the full range of biological targets for this compound. Techniques such as chemical proteomics, which uses a tagged version of the compound to "pull down" its binding partners from cell lysates, can provide a global view of its interactome.

Once potential targets are identified, their interaction must be validated and characterized using biophysical techniques.

| Biophysical Technique | Information Provided |

| Surface Plasmon Resonance (SPR) | Real-time kinetics and affinity of binding (k_on, k_off, K_D). |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, K_D). |

| Thermal Shift Assay (TSA) | Target engagement and stabilization in a cellular context. |

By combining these approaches, researchers can build a comprehensive map of the compound's molecular interactions, paving the way for a deeper understanding of its biological effects and for rational optimization of its structure.

Application of Advanced Multi-Omics Approaches in Biological Assessment

To capture the full complexity of a cell's response to a drug, it is necessary to look beyond single endpoints. Multi-omics approaches, which simultaneously measure thousands of biological molecules, offer a systems-level view of a compound's impact.

Transcriptomics (e.g., RNA-seq): This technique measures the expression levels of all genes in a cell. Treatment of cells with this compound followed by transcriptomic analysis would reveal which signaling pathways and cellular processes are perturbed. For example, it could highlight the upregulation of stress-response pathways or the downregulation of cell-cycle progression genes.

Proteomics: This approach quantifies the levels of thousands of proteins, providing a more direct link to cellular function than transcriptomics. It can confirm whether changes in gene expression translate to changes in protein levels and can also identify post-translational modifications that regulate protein activity.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. It can reveal how this compound alters cellular metabolism, which is often reprogrammed in disease states like cancer.

Integrating these multi-omics datasets will be a key challenge and a significant opportunity. This integrated analysis can help build comprehensive models of the drug's mechanism of action, identify potential biomarkers for predicting which patients might respond to the drug, and provide early warnings of potential off-target toxicities.

Refined Computational Methodologies for Predictive Modeling of Biological Activity

Computational modeling is an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective evaluation of new chemical entities. For this compound, several computational approaches can guide future research.

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that correlates variations in the chemical structure of a series of compounds with their biological activity. ijpsonline.com By synthesizing and testing a library of derivatives of this compound, a robust QSAR model could be developed. This model would then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this compound binds to its biological targets. Docking predicts the preferred orientation of the compound within the binding site of a protein, while MD simulations can model the dynamic behavior of the compound-protein complex over time. These simulations are crucial for structure-based drug design, where the goal is to rationally modify the compound to improve its fit and affinity for the target.

Computational studies on related dibenzoacridines have used Density Functional Theory (DFT) to study the stability of metabolites and their resulting carbocations, which are linked to biological activity. nih.gov Similar approaches, combined with machine learning algorithms trained on large biological datasets, can be used to build more sophisticated predictive models for not only activity but also metabolism and potential toxicity, accelerating the journey of this compound from a chemical entity to a potential therapeutic.

Q & A

Q. Table 1: Analytical Techniques Comparison

| Technique | Sensitivity | Applicability | Key Reference |

|---|---|---|---|

| GC-MS | High | Environmental matrices, PAHs | |

| Fluorescence | Very High | Biological fluids, kinetic studies | |

| HPLC-UV/Vis | Moderate | Purified samples, stability assays |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Label with GHS hazard symbols (Xn/Harmful) and IARC 2A carcinogen classification .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced: How can researchers investigate the metabolic activation pathways of this compound in mammalian systems?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with rodent liver microsomes (e.g., S9 fraction) to identify phase I metabolites. Monitor reactions via LC-MS for intermediates like trans-3,4-dihydrodiols (DBAJAC-3,4-DHD) or epoxides (DBAJAC-5,6-oxide) .

- Isotope Labeling : Use deuterated analogs to trace metabolic pathways. Compare fragmentation patterns in MS/MS to confirm structural changes.

- Enzyme Inhibition Studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes involved .

Q. Table 2: Key Metabolites and Analytical Signatures

| Metabolite | Detection Method | Biological Relevance |

|---|---|---|

| DBAJAC-3,4-DHD | LC-MS (m/z 297→252) | DNA adduct precursor |

| DBAJAC-5,6-oxide | GC-MS (RT 12.3 min) | Direct mutagenic intermediate |

Advanced: How should researchers resolve contradictions in carcinogenicity data for this compound across studies?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate studies for nonlinear thresholds. Use the Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality .

- Species-Specific Sensitivity : Compare rodent models (e.g., rat vs. mouse) and exposure routes (oral vs. dermal). IARC notes sufficient carcinogenicity evidence in animals but limited human data .

- Confounding Factors : Control for co-exposure to other PAHs (e.g., tobacco smoke) using multivariate regression in epidemiological studies .

Advanced: How can structure-activity relationships (SARs) guide the design of less toxic acridine derivatives?

Methodological Answer:

- Planarity and Intercalation : Reduce DNA-binding affinity by introducing steric hindrance (e.g., methyl groups at positions 1 and 8). Test via UV-Vis melting curves for DNA duplex stability .

- Electrophilic Potential : Modify hydroxyl or epoxy groups to lower reactivity. Use computational tools (e.g., DFT) to predict metabolite electrophilicity .

- In Silico Screening : Apply molecular docking (AutoDock Vina) to prioritize derivatives with weaker binding to oncogenic targets (e.g., topoisomerase II) .

Basic: What are the best practices for ensuring reproducibility in this compound toxicity assays?

Methodological Answer:

- Standardized Protocols : Follow OECD guidelines (e.g., Test No. 451 for carcinogenicity). Document solvent choice (e.g., DMSO purity ≥99.9%) and cell lines (e.g., HepG2 for metabolic competence) .

- Blinded Analysis : Use third-party labs for histopathology scoring to minimize bias.

- Data Transparency : Publish raw data (e.g., spectral libraries, chromatograms) in supplemental materials. Use platforms like Zenodo for open access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.